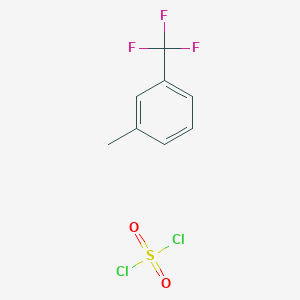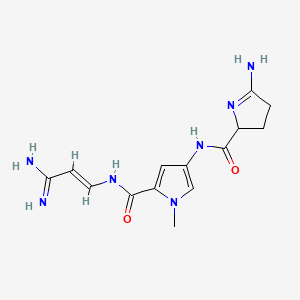
6-Bromo-4-hydroxy-8-methyl-2-propylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-hydroxy-8-methyl-2-propylquinoline is a quinoline derivative with the molecular formula C13H14BrNO and a molecular weight of 280.16 g/mol . This compound is known for its unique structure, which includes a bromine atom at the 6th position, a hydroxyl group at the 4th position, a methyl group at the 8th position, and a propyl group at the 2nd position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-8-methyl-2-propylquinoline typically involves the bromination of 4-hydroxy-8-methyl-2-propylquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-hydroxy-8-methyl-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinoline.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogen-substituted quinoline.
Substitution: Amino or thio-substituted quinoline derivatives.
Applications De Recherche Scientifique
6-Bromo-4-hydroxy-8-methyl-2-propylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-hydroxy-8-methyl-2-propylquinoline involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinoline: Lacks the bromine and methyl groups, making it less reactive.
8-Methylquinoline: Lacks the hydroxyl and bromine groups, affecting its biological activity.
2-Propylquinoline: Lacks the hydroxyl, bromine, and methyl groups, altering its chemical properties.
Uniqueness
The combination of bromine, hydroxyl, methyl, and propyl groups makes it a versatile compound for various chemical and biological studies .
Propriétés
Numéro CAS |
1152999-50-2 |
|---|---|
Formule moléculaire |
C13H14BrNO |
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
6-bromo-8-methyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14BrNO/c1-3-4-10-7-12(16)11-6-9(14)5-8(2)13(11)15-10/h5-7H,3-4H2,1-2H3,(H,15,16) |
Clé InChI |
FKSVHGVQWKRDBL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


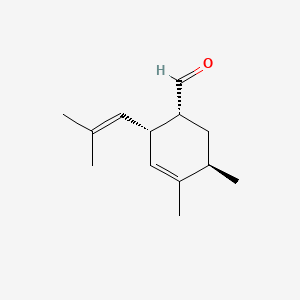
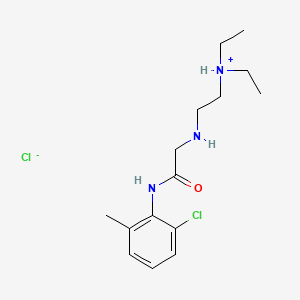
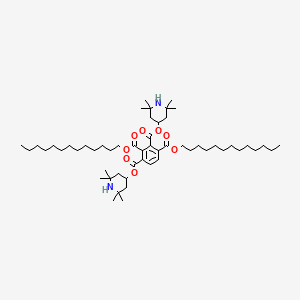

![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
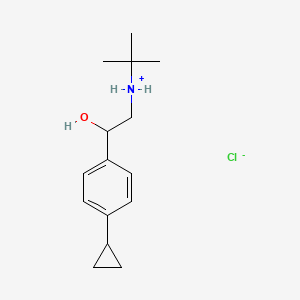
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)

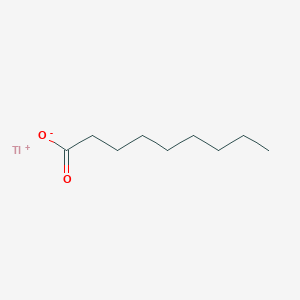
![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
